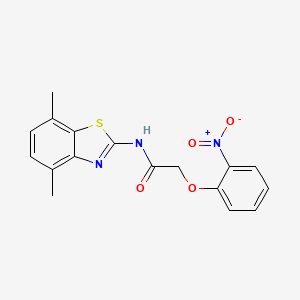![molecular formula C16H17ClN2O4S B4400730 N-(5-chloro-2-methoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400730.png)
N-(5-chloro-2-methoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide, commonly known as CES-101, is a small molecule inhibitor of the protein tyrosine phosphatase sigma (PTPσ). PTPσ is a transmembrane protein that is highly expressed in the nervous system, where it plays a role in axon growth and regeneration. Inhibition of PTPσ has been shown to promote axon growth and regeneration in vitro and in vivo, making it a promising target for the development of new therapies for spinal cord injury and other neurodegenerative diseases.
Mecanismo De Acción
PTPσ is a transmembrane protein that is highly expressed in the nervous system, where it plays a role in axon growth and regeneration. Inhibition of PTPσ has been shown to promote axon growth and regeneration in vitro and in vivo. CES-101 is a small molecule inhibitor of PTPσ that binds to the catalytic domain of the protein, blocking its activity and promoting axon growth and regeneration.
Biochemical and Physiological Effects
CES-101 has been shown to promote axon growth and regeneration in vitro and in vivo. In addition, it has been shown to improve functional recovery in animal models of spinal cord injury. CES-101 does not appear to have any significant off-target effects or toxicity, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CES-101 is its specificity for PTPσ, which makes it a useful tool for studying the role of PTPσ in axon growth and regeneration. However, CES-101 is a small molecule inhibitor, which means that it may have limited efficacy in vivo due to issues with bioavailability and target engagement.
Direcciones Futuras
There are several potential future directions for research on CES-101 and its potential as a therapeutic agent for spinal cord injury and other neurodegenerative diseases. These include:
1. Further preclinical studies to investigate the efficacy and safety of CES-101 in animal models of spinal cord injury and other neurodegenerative diseases.
2. Development of more potent and selective PTPσ inhibitors based on the structure of CES-101.
3. Investigation of the potential of CES-101 to promote axon growth and regeneration in other neurological conditions, such as traumatic brain injury and multiple sclerosis.
4. Clinical trials to investigate the safety and efficacy of CES-101 in humans with spinal cord injury and other neurodegenerative diseases.
Aplicaciones Científicas De Investigación
CES-101 has been the subject of several scientific studies investigating its potential as a therapeutic agent for spinal cord injury and other neurodegenerative diseases. In vitro studies have shown that CES-101 promotes axon growth and regeneration in neurons, while in vivo studies have demonstrated its ability to improve functional recovery in animal models of spinal cord injury.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(ethylsulfonylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-3-24(21,22)19-13-7-4-11(5-8-13)16(20)18-14-10-12(17)6-9-15(14)23-2/h4-10,19H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMLMHUISBQGBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2,4-dichloro-3,5-dimethylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4400655.png)
![4-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4400659.png)
![1-[3-(4-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4400662.png)
![5-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4400680.png)
![1-{4-[3-(dimethylamino)propoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4400690.png)
![5-chloro-2-methoxy-N-[2-(pentanoylamino)phenyl]benzamide](/img/structure/B4400696.png)

![4-[(ethylsulfonyl)amino]-N-(3-fluorophenyl)benzamide](/img/structure/B4400712.png)
![4-[2-(3-tert-butylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4400722.png)
![2,6-dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4400733.png)

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-fluorobenzamide](/img/structure/B4400747.png)
![2,2-dimethyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B4400753.png)
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B4400757.png)